molecular formula C14H9Cl2IN2OS B187674 N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide CAS No. 6421-89-2

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide

Número de catálogo B187674
Número CAS: 6421-89-2
Peso molecular: 451.1 g/mol
Clave InChI: IBQLDCCTIMSPKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide, also known as ML-9, is a small molecule inhibitor that is commonly used in scientific research to study the role of myosin light chain kinase (MLCK) in various cellular processes. MLCK is an enzyme that plays a crucial role in regulating smooth muscle contraction and cell motility, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma.

Mecanismo De Acción

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is a reversible inhibitor of MLCK that binds to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrate, myosin light chain (MLC). This results in the inhibition of smooth muscle contraction and cell motility, as well as the disruption of cytokinesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of MLCK activity. MLCK is involved in the regulation of smooth muscle contraction, cell motility, and cytokinesis, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma. This compound has been shown to inhibit MLCK activity in vitro and in vivo, resulting in the inhibition of smooth muscle contraction and cell motility, as well as the disruption of cytokinesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One major advantage of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is its specificity for MLCK, making it a valuable tool for studying the role of MLCK in various cellular processes. This compound is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, one limitation of this compound is its potential off-target effects, as it may interact with other proteins or enzymes in addition to MLCK. Additionally, this compound may have limited efficacy in vivo, as it may not penetrate cell membranes or tissues effectively.

Direcciones Futuras

There are several future directions for the use of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide in scientific research. One potential application is in the development of new therapies for diseases that are associated with MLCK dysregulation, such as cancer, cardiovascular disease, and asthma. Additionally, this compound may be used in combination with other inhibitors or drugs to enhance its efficacy or specificity. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential off-target effects, in order to optimize its use in scientific research.

Métodos De Síntesis

The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide involves several steps, starting with the reaction between 3,4-dichloroaniline and thiosemicarbazide to form the intermediate 3,4-dichlorophenylthiosemicarbazide. This intermediate is then reacted with 3-iodobenzoyl chloride in the presence of triethylamine to yield the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.

Aplicaciones Científicas De Investigación

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is widely used in scientific research to study the role of MLCK in various cellular processes. MLCK is involved in the regulation of smooth muscle contraction, cell motility, and cytokinesis, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma. This compound has been shown to inhibit MLCK activity in vitro and in vivo, making it a valuable tool for studying the role of MLCK in these processes.

Propiedades

Número CAS

6421-89-2

Fórmula molecular

C14H9Cl2IN2OS

Peso molecular

451.1 g/mol

Nombre IUPAC

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide

InChI

InChI=1S/C14H9Cl2IN2OS/c15-11-5-4-10(7-12(11)16)18-14(21)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H2,18,19,20,21)

Clave InChI

IBQLDCCTIMSPKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

SMILES canónico

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.